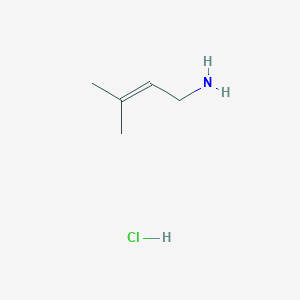

3-Methylbut-2-en-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123512. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylbut-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-5(2)3-4-6;/h3H,4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGNQLGJDQJQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949540 | |

| Record name | 3-Methylbut-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26728-58-5 | |

| Record name | 26728-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbut-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbut-2-en-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 3-Methylbut-2-en-1-amine hydrochloride?

An In-Depth Technical Guide to the Chemical Properties of 3-Methylbut-2-en-1-amine hydrochloride

Introduction: A Versatile Building Block in Modern Synthesis

This compound, also known as prenylamine hydrochloride or 3,3-dimethylallylamine hydrochloride, is a primary amine salt that serves as a pivotal intermediate in organic and medicinal chemistry. Its structure combines a reactive primary amine with an allylic double bond, offering dual functionality for constructing complex molecular architectures. As a hydrochloride salt, the compound exhibits enhanced stability and solubility in polar solvents compared to its free base, making it a convenient and reliable reagent for a wide range of chemical transformations.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications for researchers and drug development professionals. Its most notable application lies in its use as a precursor for synthesizing cytokinin derivatives, which are crucial in various biological assays.[2][3]

Chemical Identity and Molecular Structure

A clear understanding of the compound's identity is fundamental for its effective use and for navigating regulatory and safety protocols.

| Identifier | Value | Source |

| IUPAC Name | 3-methylbut-2-en-1-amine;hydrochloride | PubChem[4] |

| CAS Number | 26728-58-5 | Sigma-Aldrich[5] |

| Molecular Formula | C₅H₁₂ClN | PubChem[4] |

| Molecular Weight | 121.61 g/mol | Sigma-Aldrich[5] |

| Synonyms | 3-Methyl-2-buten-1-amine HCl, Prenylamine HCl, 3,3-Dimethylallylamine HCl | PubChem[4] |

| InChI Key | GBGNQLGJDQJQLJ-UHFFFAOYSA-N | Sigma-Aldrich[5] |

| SMILES | CC(=CCN)C.Cl | PubChem[4] |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];// Nodes for atoms N [label="NH₃⁺", fontcolor="#4285F4"]; C1 [label="CH₂"]; C2 [label="CH"]; C3 [label="C"]; C4 [label="CH₃"]; C5 [label="CH₃"]; Cl [label="Cl⁻", fontcolor="#EA4335"];

// Positioning N [pos="0,0!"]; C1 [pos="1.5,0!"]; C2 [pos="2.5,0.866!"]; C3 [pos="3.5,0!"]; C4 [pos="4.5,0.866!"]; C5 [pos="4.5,-0.866!"]; Cl [pos="0,-1.5!"];

// Edges for bonds edge [color="#202124"]; N -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.0, style=double]; C3 -- C4 [len=1.5]; C3 -- C5 [len=1.5]; }

Physicochemical Properties

The physical properties of this compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Notes |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 193-194 °C | Indicates high purity and thermal stability as a crystalline salt.[5] |

| Solubility | Soluble in polar solvents (e.g., water, methanol) | The hydrochloride salt form significantly increases polarity and water solubility compared to the free base, facilitating its use in aqueous reaction media.[1] |

| Storage Temperature | 4°C, sealed, away from moisture | Hygroscopic nature requires storage in a desiccated, inert environment to prevent degradation.[5] |

Chemical Reactivity and Synthetic Profile

The compound's utility stems from two primary reactive centers: the nucleophilic primary amine and the electron-rich carbon-carbon double bond. This dual functionality allows for a diverse range of synthetic transformations.

Reactions at the Amine Group

The primary amine (-NH₂) is a potent nucleophile and a weak base. It readily participates in reactions characteristic of primary amines:

-

N-Acylation: Reacts with acyl chlorides or anhydrides to form stable amide derivatives. This is a common strategy for protecting the amine or for synthesizing biologically active amides.

-

N-Alkylation: Undergoes alkylation with alkyl halides to yield secondary and tertiary amines. This pathway is fundamental for building more complex amine-containing structures.

-

Sulfonamide Formation: Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamides. This reaction forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[6]

Reactions at the Alkene Group

The trisubstituted double bond is susceptible to electrophilic addition reactions, although it is somewhat sterically hindered.

-

Halogenation: Addition of halogens (e.g., Br₂) across the double bond would yield a dihalo-derivative.

-

Hydrohalogenation: Addition of H-X would proceed according to Markovnikov's rule, with the proton adding to the less substituted carbon (C2).

-

Oxidation: The double bond can be cleaved by strong oxidizing agents like ozone (ozonolysis) or potassium permanganate.

Safety and Handling

Proper handling is crucial due to the compound's irritant properties. The Globally Harmonized System (GHS) classifications highlight the primary hazards.

-

Hazard Statements:

-

Signal Word: Warning[5]

Laboratory Handling Protocol

-

Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[7]

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.[8]

-

For operations that may generate dust, a NIOSH-approved respirator is recommended.

-

-

Storage: Store in a tightly sealed container in a cool (4°C), dry, and well-ventilated area.[5] Keep away from oxidizing agents and moisture. The use of a desiccator or storage under an inert atmosphere (e.g., argon or nitrogen) is best practice.

-

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and ventilate the area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[9]

Experimental Protocol: N-Acetylation

This protocol details a standard procedure for the N-acetylation of this compound, a representative reaction showcasing its utility.

Materials and Reagents

-

This compound

-

Acetyl chloride (or acetic anhydride)

-

Triethylamine (TEA) or another non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Step-by-Step Procedure

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM.

-

Basification: Add 2.2 equivalents of triethylamine to the solution and stir for 10 minutes at room temperature. This deprotonates the amine hydrochloride to its more reactive free base form.

-

Acylation: Cool the mixture to 0°C using an ice bath. Add a solution of 1.1 equivalents of acetyl chloride in anhydrous DCM dropwise via a dropping funnel over 15-20 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize excess acid and triethylamine hydrochloride.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.

-

Dry the isolated organic layer over anhydrous MgSO₄.

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude amide product via flash column chromatography on silica gel to obtain the pure N-(3-methylbut-2-en-1-yl)acetamide.

-

Conclusion

This compound is a valuable and versatile reagent characterized by its dual functionality, stability, and favorable solubility profile. A thorough understanding of its chemical properties—from its fundamental reactivity at the amine and alkene centers to its safety and handling requirements—is essential for its successful application in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The protocols and data presented in this guide serve as a technical resource for researchers aiming to leverage this compound's full synthetic potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Autech Industry Co.,Ltd. (n.d.). High-Purity 3-Methyl-2-buten-1-amine: A Versatile Intermediate for Chemical Synthesis and Pharmaceutical Research. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

Sources

- 1. N-Methylbut-3-en-1-amine hydrochloride | 55984-59-3 | Benchchem [benchchem.com]

- 2. 3-METHYL-2-BUTENE-1-AMINE HCL | 26728-58-5 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C5H12ClN | CID 18326564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 26728-58-5 [sigmaaldrich.com]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

3-Methylbut-2-en-1-amine Hydrochloride: An In-depth Technical Guide for Researchers and Drug Development Professionals

<-3a-4a>

Abstract

This technical guide offers a comprehensive overview of 3-Methylbut-2-en-1-amine hydrochloride (CAS Number: 26728-58-5), a versatile building block in organic synthesis and pharmaceutical research. This document will cover its chemical and physical properties, synthesis and purification methods, and key applications, with a particular focus on its role in drug discovery. This guide is designed to be an essential resource for researchers, chemists, and professionals in the field of drug development, providing both foundational knowledge and practical insights.

Introduction: The Significance of Prenylamine Moieties

3-Methylbut-2-en-1-amine, commonly known as prenylamine, is a primary amine that is a key structural component in numerous natural products and synthetic molecules.[1] The hydrochloride salt form offers enhanced stability and ease of handling, making it a preferred reagent in various synthetic pathways. The dual reactivity of the amine group and the carbon-carbon double bond provides a versatile platform for a multitude of chemical transformations.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in research and development.

| Property | Value | Reference |

| CAS Number | 26728-58-5 | [2] |

| Molecular Formula | C5H12ClN | [2][3] |

| Molecular Weight | 121.61 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Melting Point | 193-194 °C | [4] |

| InChI Key | GBGNQLGJDQJQLJ-UHFFFAOYSA-N | [2][4] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, with one common method involving the treatment of N-(3-Methyl-2-butenyl)phthalimide with hydrazine hydrate, followed by the addition of hydrochloric acid.[3]

Synthetic Workflow

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

N-(3-Methyl-2-butenyl)phthalimide

-

Hydrazine hydrate

-

Ethanol

-

Water

-

Hydrogen chloride

-

Standard laboratory glassware and equipment

Procedure:

-

Phthalimide Cleavage: A mixture of N-(3-Methyl-2-butenyl)phthalimide and hydrazine hydrate in an ethanol/water solvent system is heated to reflux for one hour.[3]

-

Acidification: After the initial reflux, hydrogen chloride is added to the reaction mixture, which is then refluxed for an additional hour to form the hydrochloride salt.[3]

-

Isolation and Purification: The resulting this compound is isolated and purified, typically by recrystallization, to yield the final product.

Self-Validation Note: The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. The purity of the final product should be confirmed by analytical methods such as NMR spectroscopy and melting point determination.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and is a versatile reagent in organic chemistry.[1][]

Synthesis of Cytokinin Derivatives

This compound is utilized in the preparation of N9-substituted N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives, which are investigated for their biological activity in cytokinin bioassays.[6]

General Synthetic Utility

The primary amine functionality allows for a range of chemical transformations, including:

-

Alkylation and Acylation: To introduce the prenyl group into various molecular scaffolds.

-

Reductive Amination: Reaction with aldehydes and ketones to form secondary and tertiary amines.

-

Amide Bond Formation: Coupling with carboxylic acids to produce amides.

Analytical Methods

A variety of analytical techniques are employed to characterize and quantify this compound and related aliphatic amines. These methods often involve a series of steps including extraction, separation, purification, and instrumental analysis.[7]

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the separation and analysis of aliphatic amines.[8] Derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is often employed to enhance detection by UV or fluorescence detectors.[8]

Capillary Electrophoresis

Capillary electrophoresis (CE) offers advantages such as low sample volume requirements, high resolution, and rapid analysis times for the determination of aliphatic amines.[8]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the structural elucidation and confirmation of the identity of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][9]

Precautionary Statements:

-

Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[9][10][11]

-

Response: If on skin, wash with plenty of water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes.[11]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[11]

For comprehensive safety information, consult the Safety Data Sheet (SDS).[9][10][11]

References

-

PubChem. This compound. National Center for Biotechnology Information.

-

Sigma-Aldrich. This compound.

-

X-MOL. High-Purity 3-Methyl-2-buten-1-amine: A Versatile Intermediate for Chemical Synthesis and Pharmaceutical Research.

-

Sigma-Aldrich. Safety Data Sheet.

-

Enamine. Safety Data Sheet.

-

ChemicalBook. 3-METHYL-2-BUTENE-1-AMINE HCL synthesis.

-

ChemicalBook. 3-METHYL-2-BUTENE-1-AMINE HCL - Safety Data Sheet.

-

Sigma-Aldrich. This compound.

-

ChemicalBook. 3-METHYL-2-BUTENE-1-AMINE HCL.

-

BLD Pharm. This compound.

-

Fisher Scientific. Safety Data Sheet.

-

PubChem. 3-Methylbut-2-en-1-amine;chloride. National Center for Biotechnology Information.

-

Japan International Cooperation Agency. III Analytical Methods.

-

FujiFilm Wako. This compound.

-

CymitQuimica. N,3-dimethylbutan-1-amine hydrochloride.

-

PubChem. 1-Amino-3-methylbutan-2-one hydrochloride. National Center for Biotechnology Information.

-

Sigma-Aldrich. This compound.

-

Smolecule. (But-3-en-1-yl)(methyl)amine.

-

PubChem. 3-Methyl-3-buten-1-amine. National Center for Biotechnology Information.

-

Google Patents. Preparation of 3-methyl-2-buten-1-al.

- Xie, J., et al. (2014). Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis. Analytical Methods, 6(18), 7304-7310.

-

BOC Sciences. Intermediates in Drug Development: Lab to Industry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C5H12ClN | CID 18326564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-METHYL-2-BUTENE-1-AMINE HCL synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 26728-58-5 [sigmaaldrich.com]

- 6. 3-METHYL-2-BUTENE-1-AMINE HCL | 26728-58-5 [chemicalbook.com]

- 7. env.go.jp [env.go.jp]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 3-Methylbut-2-en-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 3-Methylbut-2-en-1-amine hydrochloride (CAS No: 26728-58-5). As a primary allylic amine, this compound serves as a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry and drug development. This document delves into the intricacies of its structure, proposes a robust synthetic pathway grounded in established chemical principles, and offers a detailed predictive analysis of its spectroscopic signature. By synthesizing theoretical knowledge with practical insights, this guide aims to equip researchers with the foundational understanding necessary for the effective utilization and further investigation of this versatile molecule.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₅H₁₂ClN, is the hydrochloride salt of 3-methylbut-2-en-1-amine.[1] The presence of the hydrochloride salt enhances the compound's stability and solubility in polar solvents compared to its free base form, a crucial attribute for many pharmaceutical and experimental applications.

The core structure features a four-carbon chain with a double bond at the second position and two methyl groups attached to the third carbon. The primary amine group is located at the terminal carbon, making it a sterically accessible nucleophile. The IUPAC name for this compound is 3-methylbut-2-en-1-amine;hydrochloride.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClN | [1] |

| Molecular Weight | 121.61 g/mol | [1] |

| CAS Number | 26728-58-5 | [1] |

| Melting Point | 193-194 °C | |

| SMILES | CC(=CCN)C.Cl | [1] |

| InChIKey | GBGNQLGJDQJQLJ-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

-

Oxidation to 3-Methyl-2-buten-1-al: The allylic alcohol can be oxidized to the corresponding aldehyde, 3-methyl-2-buten-1-al.

-

Reductive Amination: The resulting aldehyde can then be converted to the primary amine via reductive amination.

-

Hydrochloride Salt Formation: Finally, the free amine is treated with hydrochloric acid to yield the desired hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Proposed Synthesis

The following protocol is a representative experimental procedure based on the principles of Swern oxidation and reductive amination.

Step 1: Swern Oxidation of 3-Methyl-2-buten-1-ol to 3-Methyl-2-buten-1-al

-

Rationale: The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. This is particularly important for preserving the sensitive double bond in the substrate.

-

Procedure:

-

To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM.

-

Stir the mixture for 15 minutes.

-

Add a solution of 3-methyl-2-buten-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 45 minutes.

-

Quench the reaction by adding triethylamine (5.0 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Add water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield crude 3-methyl-2-buten-1-al, which can be purified by distillation. A patent for the preparation of 3-methyl-2-buten-1-al suggests its utility as a starting material for various chemicals.[2]

-

Step 2: Reductive Amination of 3-Methyl-2-buten-1-al

-

Rationale: Reductive amination is a versatile method for forming amines from carbonyl compounds. The use of sodium cyanoborohydride (NaBH₃CN) is advantageous as it is a mild reducing agent that is selective for the iminium ion intermediate over the starting aldehyde.

-

Procedure:

-

Dissolve 3-methyl-2-buten-1-al (1.0 equivalent) in methanol.

-

Add a solution of ammonia in methanol (excess) to the aldehyde solution.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction overnight at room temperature.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with aqueous HCl and then basify with aqueous NaOH to a pH > 12.

-

Extract the product with diethyl ether, dry the organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine.

-

Step 3: Formation of the Hydrochloride Salt

-

Rationale: The formation of a hydrochloride salt is a standard procedure to convert a basic amine into a stable, crystalline solid that is easier to handle and purify.

-

Procedure:

-

Dissolve the crude 3-methylbut-2-en-1-amine in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Spectroscopic Characterization: A Predictive Analysis

While experimental spectra for this compound are not widely published, a detailed prediction of its spectroscopic features can be made based on its molecular structure and the principles of spectroscopic analysis.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| (CH₃)₂C= | ~1.7 - 1.8 | Singlet | 6H | Two equivalent methyl groups on a double bond. |

| =CH- | ~5.3 - 5.5 | Triplet | 1H | Vinylic proton coupled to the adjacent methylene group. |

| -CH₂-NH₃⁺ | ~3.5 - 3.7 | Doublet | 2H | Methylene group adjacent to the ammonium group, deshielded and coupled to the vinylic proton. |

| -NH₃⁺ | ~7.5 - 8.5 | Broad Singlet | 3H | Protons on the positively charged nitrogen, often broad due to quadrupolar relaxation and exchange. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| (CH₃)₂ C= | ~18, ~26 | Two distinct methyl carbons due to their cis/trans relationship with the rest of the chain. |

| C H₂-NH₃⁺ | ~40 - 45 | Carbon attached to the electron-withdrawing ammonium group. |

| =C H- | ~120 - 125 | Vinylic carbon. |

| (CH₃)₂C = | ~135 - 140 | Quaternary vinylic carbon. |

Mass Spectrometry (Predicted)

The mass spectrum of the free amine (3-methylbut-2-en-1-amine) is expected to show a molecular ion peak and characteristic fragmentation patterns. According to the nitrogen rule, the free amine (C₅H₁₁N) will have an odd molecular weight (85.15 g/mol ).

-

Molecular Ion (M⁺): m/z = 85

-

α-Cleavage: The most likely fragmentation pathway for primary amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of a C₄H₇ radical and the formation of a resonance-stabilized CH₂=NH₂⁺ ion at m/z = 30 . This is expected to be a prominent peak.

-

Allylic Cleavage: Cleavage of the C-C bond beta to the double bond is also possible, leading to the formation of a stable allylic cation. Loss of an NH₂ radical would give a C₅H₉⁺ fragment at m/z = 69 .

Caption: Predicted major fragmentation pathways for 3-methylbut-2-en-1-amine.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will be dominated by the absorptions of the ammonium group.

-

N-H Stretch: A very broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹ due to the stretching vibrations of the N-H bonds in the -NH₃⁺ group.

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharper peaks superimposed on the broad N-H band, typically around 2950-2850 cm⁻¹ .

-

N-H Bend: An umbrella bending vibration for the -NH₃⁺ group is expected around 1600-1500 cm⁻¹ .

-

C=C Stretch: A weak to medium absorption around 1670-1640 cm⁻¹ is expected for the C=C double bond.

Reactivity and Applications in Drug Development

As a primary allylic amine, this compound is a versatile building block for the synthesis of more complex molecules. The primary amine can act as a nucleophile in a variety of reactions, including:

-

N-Alkylation and N-Arylation: To introduce the 3-methylbut-2-enyl moiety into other molecules.

-

Amide Formation: Reaction with carboxylic acids or their derivatives to form amides.

-

Formation of Heterocycles: The amine and the double bond can participate in cyclization reactions to form various nitrogen-containing heterocyclic systems, which are common scaffolds in pharmaceuticals.

The allylic nature of the amine also imparts specific reactivity. The double bond can undergo various addition reactions, and the allylic position can be a site for further functionalization. This dual reactivity makes it a valuable synthon for creating molecular diversity in drug discovery programs. For instance, it is used in the preparation of N9-substituted N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives, which have shown biological activity in cytokinin bioassays.[3]

Conclusion

This compound is a molecule of significant interest for synthetic and medicinal chemists. While detailed experimental data on its synthesis and spectroscopic characterization is not extensively documented in publicly accessible literature, this guide provides a robust framework for its preparation and structural elucidation based on established chemical principles. The predictive analysis of its spectroscopic properties offers a valuable reference for researchers working with this compound. The unique combination of a primary amine and an allylic double bond in its structure underscores its potential as a versatile building block for the synthesis of novel bioactive compounds. Further research into the synthesis and applications of this molecule is warranted to fully explore its potential in drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LookChem. This compound. [Link]

- Meissner, B., et al. (1980). Preparation of 3-methyl-2-buten-1-al. U.S.

Sources

Physical and chemical properties of 3-Methylbut-2-en-1-amine hydrochloride

An In-depth Technical Guide to 3-Methylbut-2-en-1-amine hydrochloride

Foreword

In the landscape of modern synthetic chemistry and drug discovery, the utility of a molecule is defined by a comprehensive understanding of its properties. This compound, also known by synonyms such as Prenylamine hydrochloride and 3,3-Dimethylallylamine hydrochloride, is a versatile primary amine salt. Its unique structure, featuring an allylic amine moiety, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and biochemical probes.[1][2] This guide provides an in-depth examination of its core physical and chemical characteristics, analytical protocols, and safety considerations, designed for the practicing researcher and drug development professional.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is registered under CAS Number 26728-58-5.[3] Its molecular formula is C₅H₁₂ClN, corresponding to a molecular weight of approximately 121.61 g/mol .[3]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents compared to its free base form, which is a significant advantage for its application in aqueous biological assays and solution-phase reactions.[1]

Caption: A plausible primary fragmentation pathway in MS.

Synthesis Protocol: Salt Formation

The hydrochloride salt is typically prepared by treating the free amine with hydrochloric acid. This straightforward acid-base reaction is highly efficient.

Caption: General workflow for the synthesis of the hydrochloride salt.

Experimental Protocol: Preparation of this compound

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylbut-2-en-1-amine (1.0 equivalent) in anhydrous diethyl ether.

-

Acid Addition : Cool the solution to 0°C using an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether (1.0 equivalent) dropwise with vigorous stirring.

-

Precipitation : A white precipitate will form immediately upon addition of the acid. Allow the mixture to stir for an additional 30 minutes at 0°C.

-

Isolation : Collect the solid product by vacuum filtration.

-

Purification : Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Drying : Dry the resulting white solid under vacuum to yield pure this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is crucial to ensure laboratory safety. This compound is classified with several GHS hazard statements.

Hazard Identification:

-

H315 : Causes skin irritation. [3]* H319 : Causes serious eye irritation. [3]* H335 : May cause respiratory irritation. [3] Precautionary Measures:

| Code | Precautionary Statement | Source(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |

| P264 | Wash skin thoroughly after handling. | |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [4] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] |

| P405 | Store locked up. | [4] |

First Aid Measures:

-

Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. [4]* Skin Contact : Immediately wash off with soap and plenty of water. [4]* Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor. [4]* Ingestion : Rinse mouth with water. Do not induce vomiting. Call a doctor immediately. [4] The compound should be stored at 4°C in a tightly sealed container, protected from moisture to maintain its integrity. [5]

Conclusion

This compound is a foundational building block for chemical synthesis. Its well-defined physical properties, predictable chemical reactivity, and clear safety protocols make it a reliable reagent for researchers. A thorough understanding of its characteristics, from its spectroscopic signature to its handling requirements, is essential for its effective and safe utilization in the laboratory, empowering innovation in drug discovery and materials science.

References

-

This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]

-

3-Methylbut-2-en-1-amine;chloride. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Prenylamine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

High-Purity 3-Methyl-2-buten-1-amine: A Versatile Intermediate for Chemical Synthesis and Pharmaceutical Research. (n.d.). Retrieved January 5, 2026, from [Link]

-

3,3-Dimethylbutan-2-amine hydrochloride. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Prenylamine. (2022, August 23). Chiralpedia. Retrieved January 5, 2026, from [Link]

Sources

3-Methylbut-2-en-1-amine hydrochloride molecular weight and formula

An In-Depth Technical Guide to 3-Methylbut-2-en-1-amine Hydrochloride

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It delves into the essential chemical and physical properties, a validated synthesis protocol, and its applications, providing the foundational knowledge necessary for its effective utilization in a laboratory setting.

Core Compound Identity and Properties

This compound, also commonly known as prenylamine hydrochloride or 3,3-dimethylallylamine hydrochloride, is a key building block in organic synthesis. Its structure, featuring a reactive primary amine and a dimethylallyl group, makes it a versatile precursor for the synthesis of various biologically active molecules.

Molecular Structure and Chemical Data

The fundamental identity of this compound is defined by its molecular formula and weight. These values are critical for stoichiometric calculations in reaction planning and for the interpretation of analytical data.

-

IUPAC Name: 3-methylbut-2-en-1-amine;hydrochloride[1]

-

Synonyms: 3-methyl-2-butenylamine hydrochloride, 3,3-Dimethylallylamine hydrochloride[1]

Physicochemical Data Summary

The physicochemical properties of a compound dictate its handling, storage, and behavior in different solvent systems. The hydrochloride salt form confers distinct solubility and stability characteristics compared to the free base.

| Property | Value | Source(s) |

| Molecular Weight | 121.61 g/mol | [1][2][3] |

| Monoisotopic Mass | 121.0658271 Da | [1] |

| Physical Form | Solid | [3][4] |

| Melting Point | 193-194 °C | [3] |

| Storage Temperature | 4°C, sealed, away from moisture | [3] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is commonly achieved through a robust, two-stage process starting from N-(3-Methyl-2-butenyl)phthalimide. This method, known as the Gabriel synthesis, is a trusted technique for preparing primary amines from alkyl halides, effectively preventing over-alkylation. The subsequent hydrochloride salt formation enhances the compound's stability and ease of handling.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from the protected amine precursor to the final hydrochloride salt.

Caption: A two-stage synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is based on a reported synthesis method and provides a step-by-step guide for laboratory execution[2]. The causality behind each step is explained to ensure both reproducibility and a thorough understanding of the reaction mechanism.

Materials:

-

N-(3-Methyl-2-butenyl)phthalimide

-

Hydrazine hydrate

-

Ethanol

-

Deionized Water

-

Concentrated Hydrogen Chloride

Stage 1: Gabriel Amine Synthesis (Deprotection)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(3-Methyl-2-butenyl)phthalimide in a solvent mixture of ethanol and water. The use of a co-solvent system ensures the solubility of both the organic starting material and the polar hydrazine hydrate.

-

Reagent Addition: Add hydrazine hydrate to the solution. Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide group, which is a crucial step for liberating the primary amine.

-

Reflux: Heat the reaction mixture to reflux for 1 hour. The elevated temperature accelerates the rate of the nucleophilic acyl substitution, driving the reaction to completion and forming the stable phthalhydrazide byproduct.

-

Work-up (Intermediate Isolation): Upon completion, the reaction mixture will contain the desired 3-methylbut-2-en-1-amine and the precipitated phthalhydrazide. This intermediate amine is typically carried forward to the next stage without extensive purification.

Stage 2: Hydrochloride Salt Formation

-

Acidification: To the crude reaction mixture from Stage 1, carefully add hydrogen chloride (either as a gas or an aqueous solution in ethanol/water). This step protonates the basic nitrogen atom of the newly formed amine.

-

Reflux: Heat the acidified mixture to reflux for an additional hour. This ensures complete conversion to the hydrochloride salt and aids in the precipitation of the final product upon cooling.

-

Isolation and Purification: Cool the reaction mixture. The this compound will precipitate out of the solution. Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any residual impurities.

-

Drying: Dry the purified product under a vacuum to yield the final, stable hydrochloride salt. A reported yield for this process is approximately 78%[2].

Applications in Research and Development

3-Methylbut-2-en-1-amine and its hydrochloride salt are valuable intermediates in the synthesis of various target molecules.

-

Agrochemicals and Pharmaceuticals: The prenyl (3-methyl-2-butenyl) moiety is a common structural motif in natural products and pharmacologically active compounds. This amine serves as a precursor for introducing this group. It is a known starting material for dyes, pesticides, and drugs[5].

-

Cytokinin Derivatives: It is specifically used in the preparation of N9-substituted N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives. These compounds are investigated for their biological activity in various cytokinin bioassays, which are relevant to plant science and agricultural research[6].

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound is classified with specific hazards that require appropriate handling measures.

-

Hazard Statements:

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18326564, this compound. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12717520, (But-3-en-1-yl)(methyl)amine hydrochloride. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20227970, 3-Methylbut-2-en-1-amine;chloride. Available from: [Link]

- Google Patents (1980). US4192820A - Preparation of 3-methyl-2-buten-1-al.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12462027, 3-Methyl-3-buten-1-amine. Available from: [Link]

Sources

- 1. This compound | C5H12ClN | CID 18326564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-METHYL-2-BUTENE-1-AMINE HCL synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 26728-58-5 [sigmaaldrich.com]

- 4. N-Methylbut-3-en-1-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. US4192820A - Preparation of 3-methyl-2-buten-1-al - Google Patents [patents.google.com]

- 6. 3-METHYL-2-BUTENE-1-AMINE HCL | 26728-58-5 [chemicalbook.com]

An In-Depth Technical Guide to 3-Methylbut-2-en-1-amine Hydrochloride and Its Role as a Synthetic Precursor

Introduction: Decoding a Versatile Building Block

In the landscape of drug discovery and biochemical research, the strategic selection of synthetic intermediates is paramount. These molecular scaffolds are the foundational elements upon which complex, biologically active molecules are constructed. 3-Methylbut-2-en-1-amine hydrochloride, a seemingly simple yet highly versatile primary amine, serves as a critical building block, particularly in the synthesis of N6-substituted purine derivatives. This guide provides an in-depth technical overview of this compound, moving beyond a simple catalog of its properties to explore its synonyms, chemical rationale, and practical applications for researchers, scientists, and drug development professionals. We will delve into the causality of its use in targeted synthesis, present validated experimental frameworks, and offer a comprehensive look at its characterization.

PART 1: Chemical Identity and Nomenclature

A significant challenge in chemical sourcing and literature review is navigating the varied nomenclature for a single compound. A clear understanding of its synonyms is the first step toward efficient research and development. This compound is known by several alternative names, each with its own prevalence in different databases and publications.

Accepted Synonyms and Identifiers

Precise identification is crucial for regulatory compliance, procurement, and accurate scientific communication. The following table summarizes the key identifiers for this compound.

| Identifier Type | Value | Source |

| IUPAC Name | 3-methylbut-2-en-1-amine;hydrochloride | PubChem[1][2] |

| CAS Number | 26728-58-5 | PubChem[1][2] |

| Molecular Formula | C₅H₁₂ClN | PubChem[1][2] |

| Molecular Weight | 121.61 g/mol | PubChem[1] |

| InChI Key | GBGNQLGJDQJQLJ-UHFFFAOYSA-N | PubChem[1][2] |

| Common Synonyms | 3-METHYL-2-BUTENE-1-AMINE HCL[2][3], 3-Methyl-2-butenylamine hydrochloride[2], 3,3-Dimethylallylamine hydrochloride[2], (3-methyl-2-butenyl)amine hydrochloride[2], 2-Isopentenylamine Hydrochloride[3] | Various |

Point of Clarification: Distinguishing from "Prenylamine"

It is critical to distinguish this compound from the similarly named drug, Prenylamine (CAS 390-64-7)[4]. Prenylamine is a significantly more complex molecule, formerly used as a calcium channel blocker for angina pectoris. It was withdrawn from the global market in 1988 due to severe cardiac side effects, including QT interval prolongation[4]. The structural and pharmacological differences are immense, and any conflation of these two compounds could lead to significant errors in research and material sourcing.

PART 2: The Isoprenoid Advantage: Rationale for Use in Synthesis

The utility of this compound lies in its "prenyl" (or isopentenyl) moiety. This five-carbon branched chain is a fundamental building block in nature, forming the basis of a vast class of molecules known as isoprenoids or terpenes. Its incorporation into synthetic targets is often a strategic choice to impart specific biological activities.

The Role of the Prenyl Group in Biological Activity

The prenyl group is not merely a passive linker; it actively contributes to the pharmacological or biological profile of a molecule. Its primary roles include:

-

Enhanced Receptor Binding: The lipophilic nature and specific stereochemistry of the prenyl group can significantly enhance the binding affinity of a molecule to its target protein or receptor. This is often due to favorable hydrophobic interactions within the receptor's binding pocket.

-

Modulation of Bioavailability: By increasing lipophilicity, the prenyl group can influence a compound's ability to cross cell membranes, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Mimicking Natural Ligands: Many endogenous signaling molecules are prenylated. Using 3-Methylbut-2-en-1-amine as a building block allows for the synthesis of analogs that mimic these natural ligands, making them effective modulators of biological pathways.

A prime example is its central role in the synthesis of cytokinins , a class of plant hormones that regulate cell division and growth[3]. Natural cytokinins like isopentenyladenine (iP) feature this exact N6-prenyl substitution on an adenine core. The biosynthesis of these molecules involves the enzymatic transfer of a prenyl group to an adenine nucleotide, highlighting the biological significance of this structural motif[3]. Research has shown that the N6-isoprenoid side chain is critical for their function in promoting shoot growth and increasing seed yield[3].

Beyond plant biology, studies on phytoestrogens have demonstrated that the addition of a prenyl group to a flavonoid backbone (e.g., creating 8-prenylnaringenin from naringenin) significantly enhances its bone-protective activities by more potently improving osteoblast differentiation and inhibiting bone resorption[5]. This provides a clear causal link: the choice to use a prenyl-containing building block is a deliberate strategy to amplify a desired biological effect.

Logical Flow of a Typical Synthetic Application

The following diagram illustrates the strategic role of this compound as a key intermediate in the synthesis of a biologically active N6-substituted purine derivative.

Caption: Workflow for synthesizing N6-prenyl purines.

PART 3: Experimental Protocols and Methodologies

A trustworthy protocol is a self-validating system. It includes not only the steps for execution but also integrated checkpoints for quality control and verification. This section provides detailed methodologies for the synthesis and analysis relevant to this compound.

Synthesis Protocol: Preparation of the Amine Hydrochloride

This protocol describes a common laboratory-scale synthesis of this compound from N-prenylphthalimide. The phthalimide group serves as a protecting group for the primary amine, which is then cleaved to yield the desired product.

Objective: To synthesize this compound.

Materials:

-

N-(3-Methyl-2-butenyl)phthalimide

-

Hydrazine hydrate

-

Ethanol (EtOH)

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Deprotection Step: a. In a round-bottom flask equipped with a reflux condenser, dissolve N-(3-Methyl-2-butenyl)phthalimide in a solution of ethanol and water. b. Add hydrazine hydrate to the mixture. The hydrazine will act as the nucleophile to cleave the phthalimide group. c. Heat the reaction mixture to reflux for 1 hour. A precipitate of phthalhydrazide will form. d. Monitor the reaction completion using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Isolation of the Free Amine: a. After cooling, filter the reaction mixture to remove the phthalhydrazide precipitate. b. Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the ethanol. c. The remaining aqueous solution contains the free 3-Methylbut-2-en-1-amine.

-

Formation of the Hydrochloride Salt: a. To the aqueous solution of the free amine, add concentrated hydrochloric acid dropwise while cooling in an ice bath until the solution is acidic (pH ~1-2). b. The hydrochloride salt is highly soluble in water. To isolate it, concentrate the solution under reduced pressure to remove the water. This will yield the crude this compound as a solid. c. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified product.

Self-Validation and QC:

-

Purity Assessment: The purity of the final product should be assessed by melting point determination and confirmed by analytical techniques such as NMR or HPLC.

-

Identity Confirmation: The structure of the final product must be confirmed using spectroscopic methods, primarily ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Protocol: Synthesis of an N6-Substituted Purine

This protocol outlines the use of the synthesized amine hydrochloride in a nucleophilic aromatic substitution (SNAr) reaction with 6-chloropurine to generate a model cytokinin, isopentenyladenine.

Objective: To synthesize N6-(3-methylbut-2-enyl)adenine.

Materials:

-

This compound

-

6-Chloropurine

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

n-Butanol or another high-boiling point solvent

Procedure:

-

Reaction Setup: a. To a reaction vessel, add 6-chloropurine and n-butanol. b. Add this compound. c. Add triethylamine to the mixture. Causality: The starting amine is a hydrochloride salt. The base (TEA) is essential to neutralize the HCl and liberate the free amine, which is the active nucleophile required for the reaction. d. Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours).

-

Work-up and Isolation: a. Monitor the reaction by TLC or LC-MS to confirm the consumption of 6-chloropurine. b. Once complete, cool the reaction mixture and remove the solvent under reduced pressure. c. The resulting crude solid can be purified by column chromatography or recrystallization to yield the pure N6-substituted purine product.

Analytical Protocol: HPLC-UV Method for Purine Analysis

This protocol provides a robust, validated method for the analysis and purification of substituted purine compounds, adaptable for both analytical and preparative scales.

Objective: To develop a Reverse-Phase HPLC (RP-HPLC) method for the purity assessment of a synthesized N6-prenyl purine derivative.

Caption: HPLC method development and validation workflow.

Detailed HPLC Parameters (Optimized Method Example):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidic modifier ensures that amine functionalities are protonated, leading to sharper peaks and improved chromatographic performance.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 30% to 75% B over 25 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 260 nm. Causality: Purine rings have a strong chromophore and exhibit maximum absorbance near this wavelength, providing high sensitivity.

-

Injection Volume: 10 µL.

Validation Parameters:

-

Linearity: Prepare a calibration curve with at least five concentrations. The correlation coefficient (R²) should be >0.999.

-

Limit of Detection (LOD) and Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ). This establishes the sensitivity of the method.

-

Precision: Assessed by repeatedly injecting the same sample (n=6). The relative standard deviation (%RSD) of the peak area should be <2%.

By following this structured approach, the resulting analytical method is inherently validated, ensuring that the purity data generated is reliable and trustworthy.

PART 4: Spectroscopic Characterization

Structural elucidation via spectroscopic methods is the final and definitive step in confirming the identity of a synthesized compound. For this compound, the key techniques are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the prenyl group:

-

Two singlets (or a single 6H singlet) in the upfield region (~1.7-1.8 ppm) corresponding to the two equivalent methyl groups (CH₃).

-

A triplet in the olefinic region (~5.3 ppm) for the vinyl proton (=CH-).

-

A doublet in the aliphatic region (~3.5 ppm) for the methylene group adjacent to the amine (-CH₂-NH₃⁺). The coupling to the vinyl proton will cause splitting. The downfield shift is due to the deshielding effect of the adjacent positively charged nitrogen.

-

-

¹³C NMR: The carbon NMR will corroborate the structure with signals for the two methyl carbons, the two sp² hybridized carbons of the double bond, and the methylene carbon adjacent to the amine.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the free amine (after in-source neutralization or analysis of the free base) would be expected to show a prominent ion for the protonated molecule [M+H]⁺.

-

Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses. A common fragmentation pathway for prenylated compounds involves cleavage of the prenyl group, which can help in identifying the location of the substitution on a larger molecule like a purine.

Conclusion

This compound is more than just a chemical with a CAS number; it is a strategic tool for chemical synthesis. Its value is derived from the biological significance of its isoprenoid structure, which chemists and drug developers leverage to create novel molecules with enhanced or specific biological activities. By understanding its nomenclature, the causal reasons for its synthetic utility, and the robust, self-validating protocols for its use and analysis, researchers can more effectively integrate this versatile building block into their development pipelines. This guide has aimed to provide that comprehensive, field-proven perspective, bridging the gap between raw data and actionable scientific insight.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. Available at: [Link]

-

Wikipedia. (n.d.). Prenylamine. Retrieved from [Link]

-

Liu, Z., et al. (2013). The prenyl group contributes to activities of phytoestrogen 8-prenynaringenin in enhancing bone formation and inhibiting bone resorption in vitro. Endocrinology, 154(3), 1202-14. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C5H12ClN | CID 18326564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. 1-AMINO-3-METHYLBUTANE HYDROCHLORIDE(541-23-1) 13C NMR spectrum [chemicalbook.com]

- 5. The prenyl group contributes to activities of phytoestrogen 8-prenynaringenin in enhancing bone formation and inhibiting bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Methylbut-2-en-1-amine Hydrochloride: A Technical Guide

Molecular Structure and its Spectroscopic Implications

3-Methylbut-2-en-1-amine hydrochloride possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural features include:

-

A primary amine group, which upon protonation with hydrochloric acid, exists as a primary ammonium cation (-NH3+).

-

A trisubstituted alkene (C=C) double bond.

-

Two magnetically equivalent methyl groups attached to the double bond.

-

A methylene group adjacent to both the double bond and the ammonium group.

Understanding the interplay of these features is paramount to accurately interpreting the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit four distinct signals. The chemical shifts are influenced by the electron-withdrawing effect of the ammonium group and the electronic environment of the double bond.

Table 1: Predicted ¹H NMR Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.8 | Singlet | 6H | (CH₃)₂C= | The two methyl groups are chemically equivalent and attached to a quaternary vinylic carbon, hence they appear as a singlet. |

| ~3.6 | Doublet | 2H | =CH-CH₂ -NH₃⁺ | The methylene protons are adjacent to the electron-withdrawing ammonium group, shifting them downfield. They are coupled to the vinylic proton, resulting in a doublet. |

| ~5.4 | Triplet | 1H | =CH -CH₂-NH₃⁺ | This vinylic proton is coupled to the adjacent methylene protons, leading to a triplet. |

| ~7.5-8.5 | Broad Singlet | 3H | -NH₃ ⁺ | The ammonium protons are acidic and exchange with the deuterium in D₂O, often resulting in a broad signal that may be diminished or absent. In a non-deuterated solvent, this signal would be present and broad. |

Causality in Experimental Choices: The choice of a deuterated solvent like D₂O is crucial for observing the carbon-bound protons without interference from a large solvent peak.[1] Furthermore, the exchange of the acidic N-H protons with deuterium can be used as a diagnostic tool to identify these signals; they will disappear from the spectrum upon addition of D₂O.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~18, ~25 | (CH₃)₂C= | The two methyl carbons, while magnetically equivalent in ¹H NMR, may show slight differences in the ¹³C spectrum or appear as a single, more intense peak. |

| ~40 | =CH-C H₂-NH₃⁺ | This carbon is attached to the electron-withdrawing ammonium group, shifting it to the observed range. |

| ~120 | =C H-CH₂-NH₃⁺ | This is a typical chemical shift for a protonated sp² carbon in an alkene. |

| ~140 | (CH₃)₂C = | The quaternary sp² carbon of the double bond will be the most downfield signal due to its substitution pattern. |

Methodology for NMR Data Acquisition: A standard protocol for acquiring NMR spectra would involve dissolving a ~5-10 mg sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube. A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire both ¹H and ¹³C spectra.

Caption: Key fragmentation pathways.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. While experimental data is not widely published, a thorough understanding of spectroscopic principles allows for accurate prediction of the key spectral features. This guide provides researchers with a solid foundation for the identification and structural verification of this compound, emphasizing the causal relationships between molecular structure and spectroscopic output. The provided protocols and predicted data serve as a valuable reference for drug development professionals and scientists in the field of organic chemistry.

References

-

PubChem. Prenylamine. National Center for Biotechnology Information. [Link]

-

NIST. Prenylamine. in NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Buten-1-amine, 3-methyl-. National Center for Biotechnology Information. [Link]

-

Wikipedia. Prenylamine. [Link]

-

Thevis, M., et al. (2012). Identification and Characterization of Urinary Prenylamine Metabolites by Means of Liquid Chromatography-Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 69, 136-45. [Link]

-

University of California, Los Angeles. IR: amines. [Link]

-

SpectraBase. Prenylamine - Optional[MS (LC)] - Spectrum. [Link]

-

SpectraBase. Prenylamine - Optional[MS (GC)] - Spectrum. [Link]

-

precisionFDA. PRENYLAMINE. [Link]

-

Chiralpedia. Prenylamine. [Link]

-

PubChemLite. 3-methylbut-3-en-1-amine hydrochloride (C5H11N). [Link]

-

PubChem. 3-Methyl-3-buten-1-amine. National Center for Biotechnology Information. [Link]

-

PubChemLite. 3-methylbut-2-en-1-amine (C5H11N). [Link]

-

PubChem. 3-Methylbut-2-en-1-amine;chloride. National Center for Biotechnology Information. [Link]

-

ATB. (2R)-3-Methyl-2-butanamine | C5H13N | MD Topology | NMR. [Link]

-

BMRB. bmse001181 3-Methylbutanal. [Link]

-

Doc Brown's Chemistry. C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000235). [Link]

-

PubMed. Prenylamine in angina pectoris. [Link]

-

Doc Brown's Chemistry. C5H10 infrared spectrum of 3-methylbut-1-ene. [Link]

-

PubChem. 1-Amino-3-methylbutan-2-one hydrochloride. National Center for Biotechnology Information. [Link]

-

SpectraBase. 3-methylbut-2-enoyl chloride - Optional[ATR-IR] - Spectrum. [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity of 3-Methylbut-2-en-1-amine Hydrochloride

Abstract

3-Methylbut-2-en-1-amine hydrochloride, a primary amine salt, is a versatile chemical intermediate with significant, yet largely unexplored, potential in the realm of biological applications. While direct research on this specific compound is nascent, its structural motif, the isoprenoid chain, is a well-established pharmacophore present in a variety of biologically active molecules, most notably in the cytokinin class of phytohormones and their derivatives which have demonstrated compelling activities in mammalian systems. This technical guide synthesizes the current understanding of structurally related compounds to postulate and provide a framework for investigating the potential anti-cancer, anti-inflammatory, and antimicrobial activities of this compound. Detailed experimental protocols are provided to empower researchers to systematically evaluate these potential biological functions.

Introduction: The Isoprenylamine Moiety as a Privileged Scaffold

This compound, with the chemical formula C₅H₁₂ClN, possesses a simple yet intriguing structure centered around a five-carbon isoprenoid unit. This structural element is a fundamental building block in nature, forming the basis for a vast array of natural products with diverse biological functions. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to biological testing.[1][2]

The primary amine group offers a reactive handle for chemical modifications, allowing for its incorporation into more complex molecular architectures. Indeed, it is a known precursor in the synthesis of N⁹-substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives, which exhibit cytokinin activity.[3] Cytokinins, such as N⁶-(Δ²-isopentenyl)adenosine (i⁶A), are not only pivotal in plant growth but have also demonstrated significant anti-tumor, anti-inflammatory, and immunomodulatory effects in mammalian cells.[4][5][6] This established activity of its derivatives provides a strong rationale for investigating the intrinsic biological potential of the parent amine.

Postulated Biological Activities and Mechanistic Insights

Based on the established bioactivities of N⁶-isopentenyladenosine and other isoprenylamine derivatives, we can hypothesize several key areas of potential biological relevance for this compound.

Potential Anticancer Activity

N⁶-isopentenyladenosine has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][7] The mechanism is thought to involve the modulation of key signaling pathways that regulate cell cycle and survival. It is plausible that this compound, either directly or through metabolic conversion, could exert cytotoxic or cytostatic effects on cancer cells.

Hypothesized Mechanism of Action:

-

Induction of Apoptosis: The compound could potentially trigger programmed cell death by activating caspase cascades or by disrupting mitochondrial function.

-

Cell Cycle Arrest: It may interfere with the progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G1 or G2/M).

dot

Caption: Postulated anticancer mechanism of this compound.

Potential Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. N⁶-isopentenyladenosine has been reported to possess anti-inflammatory properties.[5][6] This suggests that this compound could modulate inflammatory responses.

Hypothesized Mechanism of Action:

-

Inhibition of Pro-inflammatory Mediators: The compound may suppress the production of key inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in activated immune cells like macrophages.

-

Modulation of Inflammatory Signaling Pathways: It could potentially interfere with signaling cascades such as the NF-κB pathway, which plays a central role in regulating the expression of inflammatory genes.

dot

Caption: Hypothesized anti-inflammatory action via NF-κB pathway inhibition.

Potential Antimicrobial Activity

Primary amines and their derivatives are known to exhibit antimicrobial properties.[8][9][10] The lipophilic nature of the isopentenyl group could facilitate interaction with and disruption of microbial cell membranes.

Hypothesized Mechanism of Action:

-

Membrane Disruption: The compound may insert into the lipid bilayer of bacterial or fungal cell membranes, leading to increased permeability and cell death.

-

Inhibition of Essential Enzymes: It could potentially inhibit enzymes crucial for microbial survival and replication.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a systematic series of in vitro assays is recommended. The following protocols are provided as a starting point and can be optimized based on specific research objectives.

Assessment of Cytotoxicity (Anticancer Potential)

A fundamental first step is to determine the cytotoxic effect of this compound on various cancer cell lines.

3.1.1. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in sterile water or DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]

3.1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.

Materials:

-

LDH cytotoxicity assay kit (commercially available)

-

Cancer cell lines and culture reagents as in the MTT assay.

Protocol:

-

Follow the cell seeding and treatment steps as described for the MTT assay (steps 1-4).

-

After the incubation period, collect the cell culture supernatant.

-

Perform the LDH assay on the supernatant according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).[11]

dot

Caption: Workflow for assessing the cytotoxicity of the compound.

Evaluation of Anti-inflammatory Activity

The potential of this compound to modulate inflammatory responses can be assessed using macrophage cell lines.

3.2.1. Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent (commercially available or prepared as a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

-

Collect the cell culture supernatant.

-

Perform the Griess assay on the supernatant by adding the Griess reagent and incubating in the dark.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[12]

Antimicrobial Susceptibility Testing

The antimicrobial potential can be evaluated against a panel of pathogenic bacteria and fungi.

3.3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

96-well microplates

Protocol:

-

Prepare a twofold serial dilution of this compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-